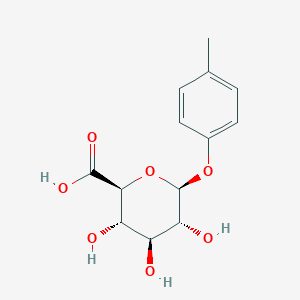
对甲酚葡萄糖醛酸苷
描述
p-Cresol glucuronide is a significant metabolic product of p-cresol, a uremic toxin produced by intestinal microbiota. It is extensively conjugated by first-pass metabolism, leading to various forms of cellular toxicity in vitro. Accumulation of p-cresol glucuronide in plasma is notably observed in individuals with kidney disease, where it is associated with adverse cardiovascular and renal outcomes (Yan Rong & Tony K. L. Kiang, 2020).
Synthesis Analysis
The synthesis of p-cresol glucuronide involves the action of human UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A6 and UGT1A9, which exhibit the highest catalytic activities for its formation. The relative contributions of these enzymes vary, highlighting the complex nature of p-cresol glucuronide synthesis in the human body (Yan Rong & Tony K. L. Kiang, 2020).
Molecular Structure Analysis
Understanding the molecular structure of p-cresol glucuronide is crucial for studying its biochemical interactions and toxicological effects. However, specific details on molecular structure analysis from the provided references are limited, indicating a gap in the publicly available research or a need for more focused studies on this aspect.
Chemical Reactions and Properties
p-Cresol glucuronide's formation from p-cresol involves glucuronidation, a detoxification pathway that enhances solubility and excretion. This process is a critical aspect of its chemical properties, affecting its interaction with biological molecules and systems. The studies cited focus on its synthesis and toxicity but do not provide detailed insights into other chemical reactions it may undergo (Yan Rong & Tony K. L. Kiang, 2020).
科学研究应用
在疾病中的作用:对甲酚与慢性肾病、心血管事件和自闭症谱系障碍有关。它可能影响细胞功能并导致行为改变 (Blachier & Andriamihaja,2021).
尿毒症患者的生物转化:在尿毒症患者中,大量注射的对甲酚以葡萄糖醛酸苷的形式排出,表明其主要的生物转化途径 (Lesaffer 等人,2003).
与人血清白蛋白的结合:对甲酚葡萄糖醛酸苷与人血清白蛋白结合,而不干扰对甲酚硫酸盐或吲哚酚硫酸盐等其他化合物的结合 (Yi 等人,2018).
对人细胞的影响:与对甲酚相关的对甲酚硫酸盐对人近端肾小管上皮细胞显示出促凋亡和促炎作用,促进了慢性肾病的进展 (Poveda 等人,2014).
通过葡萄糖醛酸化降低毒性:在 HepaRG 细胞中,对甲酚葡萄糖醛酸苷的形成显着降低了对甲酚的毒性作用,表明在减轻毒性中发挥了作用 (Zhu 等人,2021).
比较毒性:甲酚葡萄糖醛酸苷通常对 HEK293 细胞的毒性低于其甲酚前体。对甲酚葡萄糖醛酸苷在它们中显示出最小的毒性 (London 等人,2020).
药物相互作用:对甲酚可以增加血浆霉酚酸 (MPA) 暴露,可能导致 MPA 毒性,这对于尿毒症毒素很重要 (Rong & Kiang,2019).
诊断应用:已经开发出一种简单、可靠且廉价的方法来检测慢性肾病患者血浆样品中的对甲酚,这可能有助于创建即时检测设备 (Moradi 等人,2021).
胰岛素抵抗:在小鼠中,对甲酚葡萄糖醛酸苷不会促进胰岛素抵抗,这与其对应的对甲酚硫酸盐不同 (Koppe 等人,2017).
尿毒症条件下的血清水平:尿毒症血清中的对甲酚水平高于正常血清,表明其作为尿毒症液体中污染物的可能性 (de Loor 等人,2005).
安全和危害
未来方向
The relative proportion of the two p-cresol conjugates, i.e. p-cresol sulfate and p-cresol glucuronide, is similar in mice, in contrast to humans, pinpointing major inter-species differences in endogenous metabolism . Biologically, the sulpho- (i.e. p-cresol sulfate) but not the glucuro- (i.e. p-cresol glucuronide) conjugate promotes insulin resistance in CKD . The interaction between p-cresol and mycophenolic acid is of toxicological significance and warrants clinical investigation .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAUCQAJHLSMQW-XPORZQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170195 | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Cresol glucuronide | |
CAS RN |
17680-99-8 | |
| Record name | p-Cresol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



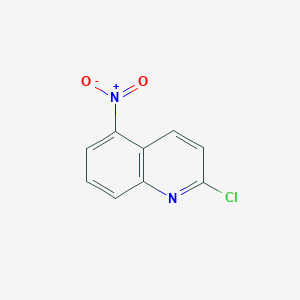
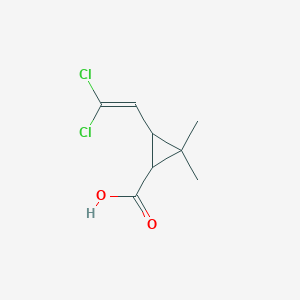
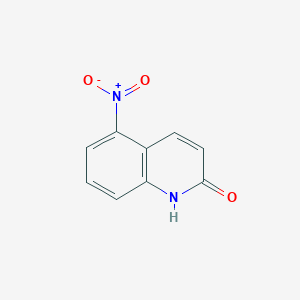
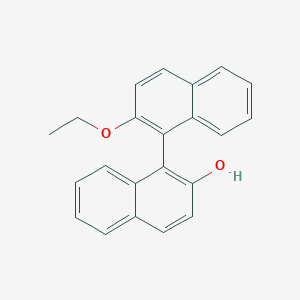
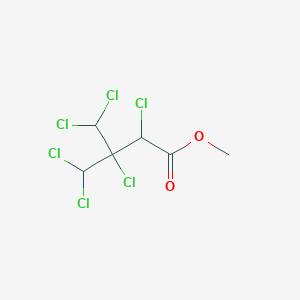
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)
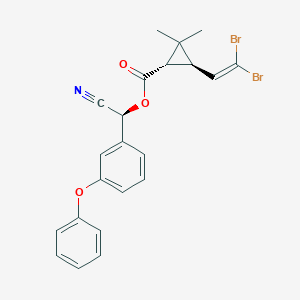
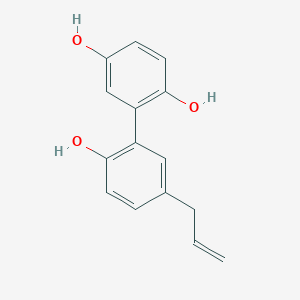
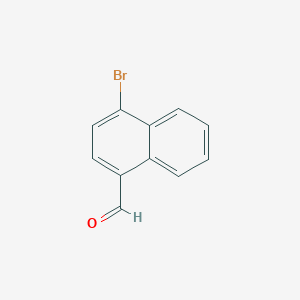
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)
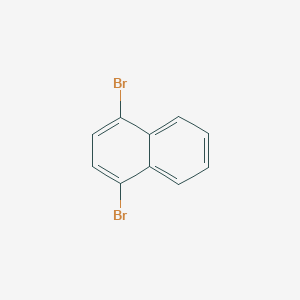
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)
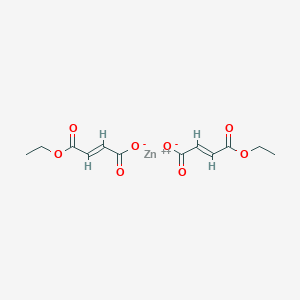
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)